molecular formula C6H10N4O2 B13314828 (2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid

(2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid

Cat. No.: B13314828
M. Wt: 170.17 g/mol
InChI Key: CSYASGBTZRLRSE-BYPYZUCNSA-N
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Description

(2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid is a non-proteinogenic amino acid of high interest in medicinal chemistry and drug discovery. It features a chiral center in the (S)-configuration and a 1-methyl-1H-1,2,4-triazole side chain, a privileged scaffold in pharmaceutical research. Derivatives of 1,2,4-triazole are extensively documented for their diverse biological activities, including potent antibacterial and antifungal properties . This specific compound serves as a critical synthetic intermediate or building block for the development of novel bioactive molecules. Its structure suggests potential for application in protease inhibition, peptide-mimetic drug design, and as a key component in creating chemical entities for high-throughput screening. Researchers value this compound for exploring structure-activity relationships (SAR) in the design of new enzyme inhibitors or receptor ligands. The compound is provided as a high-purity solid for research purposes. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

(2S)-2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanoic acid

InChI

InChI=1S/C6H10N4O2/c1-10-5(8-3-9-10)2-4(7)6(11)12/h3-4H,2,7H2,1H3,(H,11,12)/t4-/m0/s1

InChI Key

CSYASGBTZRLRSE-BYPYZUCNSA-N

Isomeric SMILES

CN1C(=NC=N1)C[C@@H](C(=O)O)N

Canonical SMILES

CN1C(=NC=N1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation Method

A prominent method reported involves the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are close analogs structurally related to the target compound, using microwave irradiation to facilitate ring closure and amide formation in a one-pot process.

  • Starting Materials : Succinic anhydride, aminoguanidine hydrochloride, and various amines.

  • Procedure :

    • Preparation of N-guanidinosuccinimide intermediate from succinic anhydride.
    • Nucleophilic ring opening of the cyclic imide by amines under microwave irradiation (typically at 170–180 °C for 20–30 minutes).
    • Cyclocondensation leading to the formation of the 1,2,4-triazole ring fused to the propanoic acid backbone.
  • Optimization : Solvent screening showed acetonitrile as optimal for yield improvement (up to 79%). Reaction temperature and time were optimized to balance yield and purity.

  • Scope and Limitations : This method works well with aliphatic amines but shows limitations with less nucleophilic aromatic amines, which require alternative pathways involving N-arylsuccinimides and aminoguanidine hydrochloride under microwave conditions.

  • Advantages : High purity products obtained with simplified purification; reaction times significantly reduced compared to conventional heating.

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 Ethanol 180 25 27
4 Acetonitrile 180 25 75
5 Acetonitrile 170 25 79

(Table adapted from optimization studies of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides synthesis)

Alkylation and Ring-Opening Strategy

Another synthetic route involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by oxazoline ring-opening and oxidation to yield the desired amino acid derivative.

  • Key Steps :

    • Alkylation of 1H-1,2,4-triazole with an alkyl halide or tosylate derivative to form N-substituted triazole intermediates.
    • Ring-opening of oxazoline intermediates to introduce the amino acid side chain.
    • Oxidation to convert intermediates into the final propanoic acid derivative.
  • Reaction Conditions : Typically performed in polar aprotic solvents like N,N-dimethylformamide at elevated temperatures (e.g., 120 °C) with bases such as potassium carbonate and phase transfer catalysts like tetrabutylammonium bromide to enhance alkylation efficiency.

  • Outcome : This method allows selective formation of the 1-substituted triazole isomer, which is crucial for the biological activity of the final compound.

Conventional Multi-Step Synthesis

Conventional methods often involve:

  • Protection of amino groups (e.g., tert-butyloxycarbonyl protection).
  • Stepwise construction of the triazole ring via condensation reactions.
  • Final deprotection and purification steps.

These methods, while reliable, tend to be longer and less efficient compared to microwave-assisted synthesis.

Research Outcomes and Analysis

  • Yield and Purity : Microwave-assisted methods have demonstrated improved yields (up to ~79%) and high purity products with simplified workup procedures.

  • Reaction Scope : The microwave-assisted approach is versatile for various amines, enabling the synthesis of diverse derivatives structurally related to (2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid.

  • Stereochemistry : The chiral center at the α-carbon is preserved throughout the synthesis, retaining the (2S) configuration essential for biological activity.

  • Biological Relevance : The triazole moiety confers significant biological activities, including potential kinase inhibition and antimicrobial properties, making the synthetic accessibility of this compound valuable for drug discovery.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Microwave-Assisted Cyclocondensation One-pot synthesis, uses N-guanidinosuccinimide, amines, microwave irradiation High yield, short reaction time, high purity Limited with aromatic amines without modification
Alkylation and Ring-Opening Alkylation of triazole, oxazoline ring-opening, oxidation Selective N1-substitution, good control Multi-step, requires careful control of conditions
Conventional Multi-Step Protection, condensation, deprotection Well-established, reliable Longer reaction times, lower efficiency

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the amino acid moiety.

    Substitution: The compound can participate in substitution reactions where functional groups on the triazole ring or amino acid are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring or amino acid moiety.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The triazole ring can also interact with various biological pathways, influencing cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Containing Amino Acids

a) (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid
  • Structure : Substituted with a benzotriazole (fused benzene-triazole) group.
  • Molecular Formula : C₉H₁₀N₄O₂ (MW: 206.20 g/mol) .
  • Benzotriazole derivatives are often used as corrosion inhibitors or protease inhibitors, suggesting divergent applications compared to the target compound .
b) 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic Acid
  • Structure: Features an ethyl-substituted triazole and a methyl-branched propanoic acid chain.
  • Molecular Formula : C₈H₁₃N₃O₂ (MW: 183.21 g/mol) .
  • The branched chain may sterically hinder interactions with biological targets compared to the linear chain in the target compound .

Heterocyclic Variants

a) Thiazole-Containing Analog: (S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid
  • Structure : Incorporates a thiazole ring (sulfur-containing heterocycle) and aryl substituents.
  • Key Differences :
    • Thiazole’s sulfur atom enhances electron-withdrawing effects, altering electronic properties compared to nitrogen-rich triazoles.
    • Such compounds exhibit antimycobacterial activity, highlighting the role of heterocycle choice in biological targeting .
b) Imidazole-Containing Analog: 2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-isocyanatoacetyl)amino]propanoyl]amino]acetic Acid
  • Structure : Imidazole ring with additional isocyanatoacetyl and glycine moieties.
  • Molecular Formula : C₁₁H₁₃N₅O₅ (MW: 295.25 g/mol) .
  • Key Differences :
    • Imidazole’s dual nitrogen positions enable distinct hydrogen-bonding interactions.
    • The isocyanatoacetyl group introduces reactivity, suggesting use in covalent inhibitor design .

Pyridine and Quinoline Derivatives

a) 6-Aminopyridine-2-carboxylic Acid Derivatives
  • Structure: Pyridine ring with amino and carboxylic acid groups.
  • Example: (2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (CAS: 1393524-16-7) .
  • Oxan-4-yl (tetrahydropyran) substituents enhance hydrophilicity, contrasting with triazole’s moderate polarity .
b) Quinoline-Based Triazole Compound
  • Structure: (2S,3S)-Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
  • Key Differences: The triazole is embedded in a complex quinoline scaffold, indicating applications in drug coformers or kinase inhibitors. Fluorine substituents enhance metabolic stability and binding affinity .

Comparative Analysis: Structural and Functional Implications

Parameter Target Compound Benzotriazole Analog Ethyl-Triazole Analog Thiazole Analog
Heterocycle 1-Methyl-1,2,4-triazole Benzotriazole 1-Ethyl-1,2,4-triazole Thiazole
Molecular Weight (g/mol) 170.17 206.20 183.21 ~300 (varies by substituent)
Lipophilicity Moderate High (aromatic bulk) High (ethyl group) Moderate (sulfur effect)
Potential Applications Enzyme inhibition, amino acid mimic Protease inhibition, materials Lipophilic drug candidates Antimicrobial agents

Biological Activity

(2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid is an amino acid derivative notable for its unique triazole ring structure. This compound has garnered attention for its potential biological activities, including enzyme inhibition, antimicrobial properties, and applications in various therapeutic contexts. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H10N4O2C_6H_{10}N_4O_2 with a molecular weight of 170.17 g/mol. The presence of the triazole ring contributes to its distinct chemical properties, enabling various biological interactions.

PropertyValue
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
IUPAC NameThis compound
InChI KeyCSYASGBTZRLRSE-BYPYZUCNSA-N

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. Its mechanism typically involves binding to the active sites of enzymes, thereby blocking substrate interactions. This property is particularly significant in drug development for conditions such as cancer and metabolic disorders.

2. Antimicrobial Properties

The compound exhibits promising antimicrobial activity against a range of pathogens. Studies have shown that derivatives of triazole compounds can enhance the efficacy of existing antibiotics by providing synergistic effects.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several triazole derivatives, this compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was found to be below 100 µg/mL for several strains tested.

3. Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and promote neuronal survival in vitro.

Research Findings: Neuroprotection
A study involving PC12 cells exposed to neurotoxic agents revealed that treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The compound's ability to inhibit reactive oxygen species (ROS) production was identified as a key mechanism.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Key Mechanisms:

  • Enzyme Binding: The compound binds to the active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation: It may modulate receptor activity by influencing ligand binding dynamics.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Properties
3-Amino-5-methyltriazoleContains a methyl group on the triazole ringEnhanced solubility
5-Amino-1H-tetrazoleFeatures a tetrazole ring instead of triazoleStronger biological activity against pathogens
3-Aminopropanoic acidSimple amino acid structure without the triazoleBasic amino acid properties

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2S)-2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized triazole precursors. Key steps include:
  • Triazole Ring Formation : Cyclization of thiosemicarbazides or hydrazine derivatives under acidic conditions .

  • Chiral Center Introduction : Asymmetric hydrogenation or enzymatic resolution to achieve the (2S) configuration .

  • Propanoic Acid Linkage : Coupling reactions (e.g., Michael addition) with protected amino acid intermediates, followed by deprotection .

  • Critical Parameters : Temperature (60–100°C), solvent choice (DMF or THF for solubility), and reaction time (12–24 hrs) significantly impact yield and purity .

    | Synthesis Optimization Table |
    |----------------------------------|------------------------------------------|
    | Step | Optimal Conditions |
    | Triazole Formation | H2SO4 catalyst, 80°C, 6 hrs |
    | Chiral Resolution | Lipase-mediated kinetic resolution |
    | Coupling Reaction | DMF solvent, 70°C, 12 hrs |

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :
  • X-ray Crystallography : For absolute stereochemical confirmation using programs like SHELXL .
  • NMR Spectroscopy : 1H/13C NMR to verify triazole proton signals (δ 7.8–8.2 ppm) and chiral center integrity .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., 199.18 g/mol for the free acid) .
  • Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (>98%) .

Advanced Research Questions

Q. How does the 1-methyl-1H-1,2,4-triazol-5-yl moiety influence the compound’s interaction with biological targets?

  • Methodological Answer : The triazole group enhances hydrogen-bonding and π-π stacking with enzymes or receptors. Key studies include:
  • Molecular Docking : Simulations (e.g., AutoDock Vina) show triazole interactions with ATP-binding pockets in kinases .

  • Enzymatic Assays : Competitive inhibition assays (IC50 values) against metalloproteases reveal potency changes upon triazole modification .

  • SAR Analysis : Comparing analogs (e.g., 1H-1,2,3-triazol-5-yl vs. 1-methyl-1H-1,2,4-triazol-5-yl) highlights steric and electronic effects on binding .

    | Biological Activity Comparison |
    |-----------------------------------|-------------------------------|
    | Analog | IC50 (μM) |
    | Target Compound | 0.45 ± 0.12 |
    | 1H-1,2,3-Triazol-5-yl Analog | 1.89 ± 0.31 |

Q. What computational strategies are effective for predicting the compound’s metabolic stability?

  • Methodological Answer :
  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites, focusing on CYP450-mediated oxidation of the triazole ring .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to oxidative degradation (e.g., C-H bonds in triazole: BDE ≈ 85 kcal/mol) .
  • Metabolite Identification : LC-MS/MS fragmentation patterns after incubation with liver microsomes .

Data Contradictions and Resolution

Q. How can discrepancies in reported biological activities of structural analogs be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or stereochemical impurities. Mitigation strategies:
  • Standardized Assays : Use uniform protocols (e.g., fixed ATP concentration in kinase assays) .
  • Chiral Purity Verification : Re-analyze legacy samples via HPLC to rule out enantiomeric interference .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., exclude non-GLP-compliant results) .

Key Research Gaps

  • Crystallographic Data : Limited structural data for target-ligand complexes; prioritize co-crystallization studies .
  • In Vivo Pharmacokinetics : No published data on bioavailability or tissue distribution; recommend radiolabeled tracer studies .

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